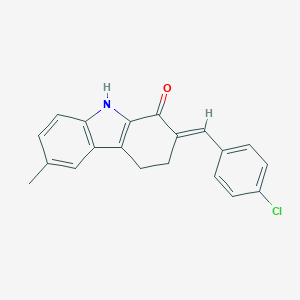

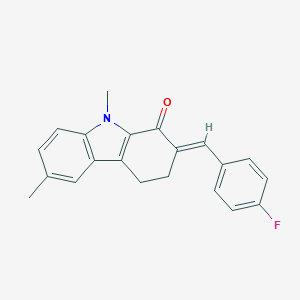

![molecular formula C22H19NO4S B421157 Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate CAS No. 331760-75-9](/img/structure/B421157.png)

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry . They are used as precursors for the preparation of various organic compounds . Thiophene derivatives are known for their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed by techniques like FTIR, MS, and NMR .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated from their spectral information . Enaminones, which are used in the synthesis of thiophene derivatives, have ambident nucleophilicity and electrophilicity .Chemical Reactions Analysis

Enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. They can also be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Efficient Synthesis and Antimicrobial Activity : One study outlines an efficient synthesis process for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, starting from related thiophene carboxylate compounds. These derivatives exhibit significant antimicrobial activity, including both antibacterial and antifungal properties (Faty, Hussein, & Youssef, 2010).

Antimicrobial and Antifungal Potency : Another research demonstrated the synthesis of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives, which were tested for in vitro antimicrobial activity. Some of these compounds showed potency exceeding that of standard drugs against specific pathogens, highlighting their potential as powerful antimicrobial agents (Mabkhot et al., 2015).

Chemical Transformations and Drug Design

Transformation to Pyridone and Pyridazinone Derivatives : Research into the ring transformation of 2-amino-thiophen-3-carboxylate esters led to the creation of novel pyridone and pyridazinone derivatives, showcasing the chemical versatility of thiophene carboxylates in synthesizing complex heterocyclic compounds (Gewald, Gruner, Hain, & Süptitz, 1988).

Anti-Proliferative Activity and Tumor Selectivity : A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound , revealed pronounced anti-proliferative activity against specific tumor cell types, suggesting their use in targeted cancer therapy (Thomas et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-3-27-22(26)18-17(15-10-6-4-7-11-15)19(14(2)24)28-21(18)23-20(25)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKXBOVEHVOALI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

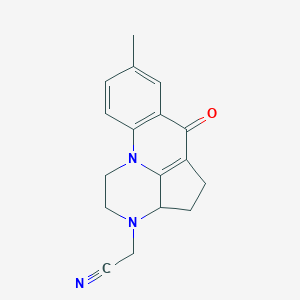

![4-Benzyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbaldehyde](/img/structure/B421078.png)

![7-cyclohexyl-1-phenyl-5,10-dihydro-4H-pyrazolo[3,4-a]carbazole](/img/structure/B421083.png)

![3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B421085.png)

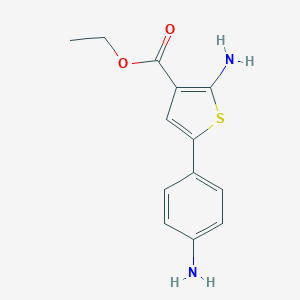

![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B421090.png)

![N-(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-3-methoxy-benzamide](/img/structure/B421095.png)

![N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-iodobenzamide](/img/structure/B421096.png)

![N-(1-adamantyl)-N'-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B421097.png)